

Spectroscopic Data of Indoline-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indoline-2-carboxylic acid*

Cat. No.: *B556871*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **indoline-2-carboxylic acid**, a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **indoline-2-carboxylic acid** provide detailed information about its proton and carbon framework.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **indoline-2-carboxylic acid** was recorded on a 400 MHz instrument in DMSO- d_6 . The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-13	Broad Singlet	1H	Carboxylic Acid (-COOH)
~6.5-7.5	Multiplet	4H	Aromatic Protons
~3.0-4.5	Multiplet	3H	Aliphatic Protons on Indoline Ring

Note: The exact chemical shifts can vary slightly depending on the concentration and purity of the sample.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The general chemical shift ranges for the carbon atoms in **indoline-2-carboxylic acid** are as follows:

Chemical Shift (ppm)	Assignment
~170-180	Carbonyl Carbon (-COOH)
~110-150	Aromatic Carbons
~30-60	Aliphatic Carbons on Indoline Ring

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **indoline-2-carboxylic acid** is outlined below.

Sample Preparation:

- Weigh approximately 5-10 mg of **indoline-2-carboxylic acid**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.^[1]

- Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

Data Acquisition:

- The NMR spectra are typically recorded on a 400 MHz spectrometer.
- For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as TMS (0 ppm).[1]
- For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. Chemical shifts are referenced to the solvent peak or an internal standard.[1]

Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
- Phase and baseline corrections are applied to the spectrum.
- The chemical shifts are referenced, and the peaks are integrated (for ^1H NMR) and picked.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **indoline-2-carboxylic acid** is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The characteristic absorption bands are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H Stretch
~2500-3300	Broad	O-H Stretch (Carboxylic Acid)
~1670	Strong	C=O Stretch (Carboxylic Acid)

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Finely grind a small amount (1-2 mg) of **indoline-2-carboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.^[1]
- The mixture should be homogenous and have a fine, consistent texture.

Pellet Formation:

- Transfer the ground mixture to a pellet die.
- Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample holder or a pure KBr pellet.^[1]
- Place the sample pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.^[1] The final spectrum is the ratio of the sample spectrum to the background spectrum.

FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometric Data

The mass spectrum of **indoline-2-carboxylic acid** is often obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The key mass-to-charge (m/z) peaks are:

m/z	Relative Intensity	Assignment
163	High	Molecular Ion $[M]^+$
118	Highest	$[M - \text{COOH}]^+$
117	High	$[M - \text{HCOOH}]^+$

Data obtained from PubChem CID 86074.

Experimental Protocol for GC-MS

Sample Preparation:

- Prepare a dilute solution of **indoline-2-carboxylic acid** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Derivatization may be necessary for carboxylic acids to improve their volatility and thermal stability for GC analysis.

Data Acquisition:

- Inject a small volume (typically 1 μL) of the sample solution into the GC-MS system.
- The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).
- The separated components elute from the GC column and enter the mass spectrometer.
- Electron Impact (EI) is a common ionization method for GC-MS.

- The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass spectrum.

GC-MS Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indoline-2-carboxylic acid | C₉H₉NO₂ | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of Indoline-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556871#indoline-2-carboxylic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com